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Compound of Interest

Compound Name: Cyclohexanamine, 1-(2-thienyl)-
CAS No.: 100133-00-4
Cat. No.: B1268503
Get Quote
. J

Technical Monograph: 1-(2-
Thienyl)cyclohexanamine
Abstract

1-(2-Thienyl)cyclohexanamine (also known as 1-(thiophen-2-yl)cyclohexan-1-amine) is a
primary arylcyclohexylamine structurally analogous to the dissociative anesthetic Phencyclidine
(PCP) and its thiophene derivative Tenocyclidine (TCP). Functioning primarily as a synthetic
precursor and a pharmacologically active metabolite, this compound represents a critical
scaffold in the study of NMDA receptor antagonism. This guide provides a rigorous technical
analysis of its chemical properties, synthetic pathways, reactivity profiles, and safety
considerations, designed for researchers in medicinal chemistry and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

The compound consists of a cyclohexane ring substituted at the 1-position with both a primary
amine group and a 2-thienyl ring. It is a lipophilic base, typically isolated as a hydrochloride salt
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to ensure stability against oxidation.

Nomenclature & Identifiers

Property

Detail

IUPAC Name

1-(Thiophen-2-yl)cyclohexan-1-amine

Common Names

Des-piperidyl Tenocyclidine; 1-Amino-1-(2-

thienyl)cyclohexane

CAS Registry

22766-26-3 (General/HCI)

Molecular Formula

C1o0H1sNS

Molecular Weight

181.30 g/mol (Free Base); 217.76 g/mol (HCI
Salt)

SMILES

NC1(CCCCC1)c2cccs2

hvsicochemical .

Parameter

Value | Characteristic

Physical State

Free Base: Viscous, pale yellow oil. HCI Salt:

White to off-white crystalline solid.

Melting Point

230-235 °C (HCI salt, decomp.)

Solubility

Water: High (Salt), Negligible (Base). Organic
Solvents: Soluble in EtOH, DMSO, DCM (Base).

pKa (Calculated)

~9.5-10.2 (Amine protonation)

Stability

Hygroscopic (Salt). The thiophene ring is
sensitive to strong acids and oxidative
conditions.[1][2]

Synthetic Methodologies

The synthesis of 1-(2-thienyl)cyclohexanamine requires bypassing the steric hindrance of the

cyclohexane ring while preserving the acid-sensitive thiophene moiety. Two primary routes are
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established: the Bruylants Reaction (nucleophilic displacement) and the Azide Method
(Curtius/Schmidt variation).

Method A: The Modified Bruylants Reaction (Primary
Route)

This method involves the displacement of a cyano group from an

-aminonitrile by a Grignard reagent. Because the starting material is a primary amine, two
equivalents of Grignard reagent are required: the first deprotonates the amine, and the second
effects the substitution.

Reaction Scheme:
e Aminonitrile Formation: Cyclohexanone + NaCN + NHaCl

1-Aminocyclohexanecarbonitrile.

o Grignard Addition: 1-Aminocyclohexanecarbonitrile + 2 eq. 2-Thienylmagnesium bromide

Magnesium complex.

e Hydrolysis: Complex + H2O/NHa4Cl

1-(2-Thienyl)cyclohexanamine.

Method B: The Azide Route (Safety-Focused)

This route avoids the use of highly toxic cyanides and provides milder conditions for the
thiophene ring.

» Nucleophilic Addition: Cyclohexanone + 2-Thienyllithium
1-(2-Thienyl)cyclohexanol.

e Azidation: Alcohol + TMSNs + BF3:-OEt2
1-(2-Thienyl)-1-azidocyclohexane.

¢ Reduction: Azide + LiAlH4

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(2-Thienyl)cyclohexanamine.

Synthetic Pathway Visualization
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Figure 1. Comparative synthetic pathways. Route A (top) is direct but requires cyanide
handling. Route B (bottom) is longer but avoids cyanide and utilizes milder conditions.

Experimental Protocol: Modified Bruylants
Synthesis

Objective: Synthesis of 1-(2-thienyl)cyclohexanamine HCI. Scale: 50 mmol.

Phase 1: Preparation of 1-Aminocyclohexanecarbonitrile

» Reagents: Dissolve NH4ClI (3.0 g, 55 mmol) and NaCN (2.7 g, 55 mmol) in 40 mL of water.

» Addition: Add Cyclohexanone (4.9 g, 50 mmol) dissolved in 10 mL MeOH dropwise to the
aqueous solution with vigorous stirring.

e Reaction: Stir at room temperature for 4 hours. A white precipitate (the aminonitrile) will form.

o Workup: Extract with Et20 (3 x 30 mL). Wash organics with brine, dry over anhydrous
MgSOas, and evaporate in vacuo. Caution: The residue contains cyanide traces; handle in a
fume hood.
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Phase 2: Grighard Displacement

Grignard Prep: In a flame-dried 3-neck flask under Argon, prepare 2-thienylmagnesium
bromide (110 mmol, 2.2 eq) from Mg turnings and 2-bromothiophene in anhydrous THF (50
mL).

Addition: Dissolve the aminonitrile from Phase 1 in 20 mL anhydrous THF. Add this solution
dropwise to the refluxing Grignard reagent.

o Note: The first equivalent of Grignard will cause gas evolution (deprotonation of -NHz). The
second equivalent drives the displacement.

Reflux: Heat at reflux for 12—16 hours to ensure complete displacement of the nitrile.
Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.
Isolation: Extract with Et20O. The product is in the organic layer.[3]

Purification: Extract the amine into 1M HCI (aqueous). Wash the aqueous acidic layer with
Et2O (removes non-basic impurities). Basify the aqueous layer with 20% NaOH to pH >12.
Extract the free base into DCM.

Salt Formation: Dry DCM layer (Na2SOa), evaporate, dissolve residue in minimal
isopropanol, and add conc. HCI/IPA. Filter the white precipitate.

Reactivity & Stability
Thiophene Sensitivity

The thiophene ring is electron-rich (

-excessive), making it highly susceptible to electrophilic attack.

Acid Sensitivity: Unlike benzene analogs, thiophene can polymerize in the presence of
strong mineral acids (e.g., conc. H2S0a4).[4] Synthesis and workup should avoid prolonged
exposure to strong acids unless the amine is fully protonated (which deactivates the system

slightly).
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o Oxidation: The sulfur atom is prone to oxidation, forming thiophene-S-oxides and S,S-
dioxides, which are reactive Michael acceptors and potential toxins.

Amine Nucleophilicity

The primary amine at the tertiary carbon is sterically hindered (neopentyl-like position) but
remains nucleophilic.

» Derivatization: Readily forms Schiff bases with aldehydes.

e N-Alkylation: Can be converted to secondary/tertiary amines (e.g., reaction with 1,5-
dibromopentane yields Tenocyclidine/TCP).

Pharmacological & Safety Context
Mechanism of Action

1-(2-Thienyl)cyclohexanamine acts as an uncompetitive antagonist at the NMDA receptor (PCP
site).

 Structure-Activity Relationship (SAR): The replacement of the phenyl ring (in PCP) with a
thiophene ring generally increases affinity for the NMDA receptor due to the higher
lipophilicity and electron density of thiophene. However, the primary amine is typically less
potent than its tertiary amine counterparts (like TCP) but retains significant dissociative
activity.

Metabolic Bioactivation & Toxicity

A critical safety concern for thiophene-containing drugs is metabolic activation by Cytochrome
P450 enzymes.[1]
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Figure 2: Metabolic activation pathways. The formation of the S-oxide intermediate poses a risk
of covalent binding to hepatic proteins.[1]

Handling Precautions

o Acute Toxicity: Treat as a potent CNS depressant and dissociative agent. Handle in a
glovebox or certified fume hood.

e Chemical Hazard: Incompatible with strong oxidizing agents.

o Storage: Store under inert gas (Argon) at -20°C to prevent S-oxidation and carbonate
formation (from air CO2 reacting with the amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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